

Chemical Probe Overview: GSK6853 and Negative Control GSK9311

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Compound Focus: GSK9311

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Researchers use the pair of compounds **GSK6853** and **GSK9311** to precisely study the BRPF family of bromodomains. The Structural Genomics Consortium (SGC) designates **GSK6853** as a **chemical probe** and **GSK9311** as its **matched negative control** [1].

The core concept is that these two molecules have very similar chemical structures, but a key modification in **GSK9311** significantly reduces its ability to bind to the BRPF bromodomains [2]. This makes **GSK9311** ideal for confirming that the biological effects observed with GSK6853 are due to specific BRPF inhibition and not from off-target effects.

Quantitative Comparison of GSK6853 and GSK9311

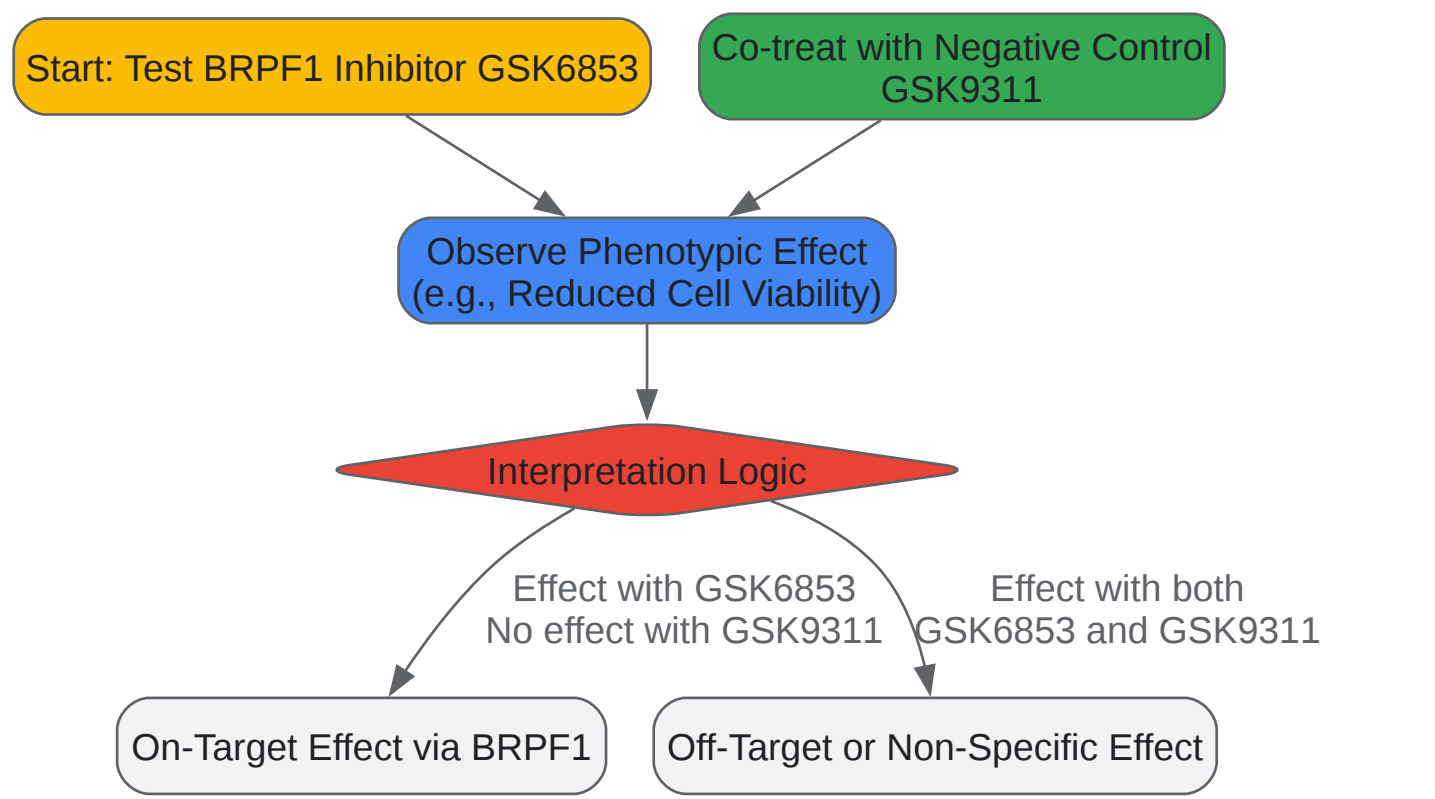
The table below summarizes the available biochemical data for GSK6853 and its negative control, **GSK9311**.

Property	GSK6853 (Chemical Probe)	GSK9311 (Negative Control)
Primary Target	BRPF1, BRPF2, BRPF3 Bromodomains [1]	BRPF1, BRPF2 Bromodomains (with much lower potency) [2]
Reported Potency (BRPF1)	IC ₅₀ = 8 nM (TR-FRET assay); K _D = 0.3 nM [1]	pIC ₅₀ = 6.0 (approx. IC ₅₀ = 1 µM) [2] [3]

Property	GSK6853 (Chemical Probe)	GSK9311 (Negative Control)
Cellular Target Engagement (BRPF1)	IC ₅₀ = 20 nM [1]	Information missing
Selectivity	>1,600-fold selective over 48 other bromodomains [1]	Information missing
Recommended Cellular Concentration	≤ 1 μM [1]	Information missing

Experimental Workflow for Using GSK9311 as a Negative Control

The following diagram illustrates the logical framework for using **GSK9311** in a cell-based experiment to validate the on-target effects of the BRPF1 inhibitor GSK6853.



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In this experimental design, a specific phenotype (like reduced cell growth) observed with **GSK6853** but not with the **GSK9311** control provides strong evidence that the effect is due to on-target BRPF1 inhibition [2] [1].

Research Context and Application Examples

While direct validation studies for **GSK9311** were scarce in the search results, recent research strongly supports the biological significance of its target, BRPF1, and the active probe GSK6853.

- **Functional Role of BRPF1:** Recent studies identify BRPF1 as a critical epigenetic regulator and a potential therapeutic target in several cancers.
 - **Triple-Negative Breast Cancer (TNBC):** BRPF1 was pinpointed as a key regulator of Taxol resistance. Inhibiting BRPF1 with other tools (PFI-4, OF-1) sensitized resistant cells to chemotherapy [4].
 - **Ovarian Cancer:** BRPF1 inhibition with **GSK6853** reduced cancer cell migration and invasion, and induced cell death and DNA damage [5].
 - **Breast Cancer:** BRPF1 is an essential gene for the survival of estrogen receptor-positive (ER α +) breast cancer cells, even those resistant to standard endocrine therapy. Treatment with **GSK6853** caused cell cycle arrest and apoptosis [6].

These findings highlight the relevance of the BRPF1-GSK6853/**GSK9311** research tool pair for investigating cancer mechanisms and potential treatments.

Key Considerations for Researchers

- **Potency Difference is Crucial:** The approximately 100-fold lower potency of **GSK9311** is the basis for its use as a control. It helps rule out effects caused by the chemical scaffold itself at the concentrations used for the active probe [2] [1].
- **Source of Information:** Much of the specific quantitative data comes from chemical supplier catalogs and the SGC probe summary. For definitive experimental use, it is advisable to consult the primary research paper that first described these compounds for complete characterization data [7].
- **Experimental Design:** For robust results, it is recommended to use GSK6853 at a concentration not exceeding 1 μ M in cell-based assays and to always include **GSK9311** as a parallel control to confirm the specificity of the observed phenotypes [1].

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